molecular formula C17H19N3O3 B3016893 (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1211909-24-8

(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3016893
CAS No.: 1211909-24-8
M. Wt: 313.357
InChI Key: CIJYAQONQRQXJU-AATRIKPKSA-N
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Description

The compound (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring:

  • A piperidine ring substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety.
  • An α,β-unsaturated ketone (enone) bridge connecting the piperidine to a furan-2-yl group. The cyclopropyl group on the oxadiazole may enhance metabolic stability compared to bulkier substituents .

Properties

IUPAC Name

(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-15(6-5-14-2-1-11-22-14)20-9-7-13(8-10-20)17-19-18-16(23-17)12-3-4-12/h1-2,5-6,11-13H,3-4,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJYAQONQRQXJU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O3C_{17}H_{19}N_{3}O_{3}, with a molecular weight of approximately 313.35 g/mol. The structural components include a furan ring and a piperidine moiety, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
DoxorubicinMCF-70.5
Compound XMCF-71.0
Compound YHCT1160.78
(E)-1-(...)MCF-7TBDCurrent Study

The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For example, compounds with electron-withdrawing groups at specific positions have been shown to enhance cytotoxicity against cancer cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial function .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Compounds similar to (E)-1-(...) have exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound AE. coli10
Compound BS. aureus5
(E)-1-(...)VariousTBDCurrent Study

The presence of functional groups such as halogens or hydroxyl groups has been correlated with increased antimicrobial activity, making these compounds suitable candidates for further development as antibacterial agents .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies indicate that oxadiazole derivatives can scavenge free radicals effectively.

Table 3: Antioxidant Activity Data

CompoundAssay TypeIC50 (µg/mL)Reference
Compound CDPPH Scavenging20
Compound DABTS Scavenging15
(E)-1-(...)TBDTBDCurrent Study

The antioxidant mechanisms usually involve the donation of hydrogen atoms or electrons to neutralize free radicals, thereby preventing cellular damage .

Case Studies

Several case studies have investigated the biological activities of oxadiazole derivatives:

  • Study on MCF-7 Cells : A study demonstrated that a derivative with a similar structure to (E)-1-(...) showed an IC50 value of 0.48 µM against MCF-7 cells, indicating strong anticancer potential compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Evaluation : Another study evaluated a series of oxadiazole compounds against various pathogens and found that modifications in the side chains significantly affected their antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Example AMCF-7 (breast cancer)0.65
Example BA549 (lung cancer)2.41

These findings suggest that modifications to the oxadiazole ring can enhance anticancer activity by targeting specific enzymes involved in cell proliferation and survival pathways.

1.2 Antimicrobial Properties

The oxadiazole scaffold is also associated with notable antimicrobial activity. Compounds featuring this structure have demonstrated efficacy against a range of bacterial and fungal strains. Preliminary studies indicate that derivatives can inhibit the growth of pathogens, making them candidates for further development as antimicrobial agents .

1.3 Neuroprotective Effects

Recent investigations into compounds with similar structural features have suggested potential neuroprotective effects. The ability of such compounds to modulate neurotransmitter systems or protect neuronal cells from oxidative stress may offer therapeutic avenues in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

3.1 Formation of the Oxadiazole Ring
This is achieved through cyclization reactions involving appropriate precursors.

3.2 Introduction of the Cyclopropyl Group
This step may involve cyclopropanation reactions using diazomethane.

3.3 Coupling Reactions
Final steps often involve coupling with phenolic compounds to form stable derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and UV-visible spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of oxadiazole derivatives:

Case Study 1: Anticancer Activity
A study focusing on a series of 1,2,4-oxadiazole derivatives revealed promising anticancer activity against MCF-7 and A549 cell lines, suggesting that structural modifications can significantly enhance efficacy.

Case Study 2: Antimicrobial Efficacy
Research has demonstrated that oxadiazole-containing compounds exhibit broad-spectrum antimicrobial properties, making them candidates for new antibiotic therapies .

Comparison with Similar Compounds

Key Observations:

Oxadiazole Modifications: The main compound’s cyclopropyl group on the oxadiazole (vs. furan-2-yl in ) reduces steric hindrance and may improve membrane permeability. Cyclopropane’s rigid geometry could also stabilize binding interactions.

Enone Substituent Variations: The furan-2-yl group in the main compound (vs. The 4-fluorophenyl group in enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.

Heterocyclic Core Differences: Piperidine (main compound, ) vs.

Biological Implications :

  • While specific activity data for the main compound is unavailable in the provided evidence, structural analogs suggest that oxadiazole-containing derivatives (main compound, ) may exhibit enhanced binding to targets requiring π-π stacking or dipole interactions.
  • The chlorophenyl-substituted furan in could enhance cytotoxicity or insecticidal activity, as seen in agrochemical research .

Research Findings and Data Gaps

Physicochemical Properties (Hypothetical Analysis):

Property Main Compound
Molecular Weight ~341.38 g/mol ~379.40 g/mol ~315.79 g/mol ~356.35 g/mol
LogP (Predicted) ~2.5 (moderate) ~3.1 (higher) ~3.8 (high) ~2.9 (moderate)
Hydrogen Bond Acceptors 6 7 3 6

Note: Values estimated based on structural features.

Q & A

How can researchers optimize the synthesis of (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one to improve yield and purity?

Methodological Answer:
Synthetic optimization involves:

  • Pd-catalyzed cross-coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate heterocyclic ring formation, as demonstrated in analogous oxadiazole-piperidine hybrids .
  • Stepwise condensation : Introduce the furan-2-ylprop-2-en-1-one moiety via a Knoevenagel condensation under mild acidic conditions (e.g., glacial acetic acid) to minimize side reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC-MS for intermediates .

What advanced techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve the (E)-configuration of the propenone group and confirm piperidine ring conformation. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
  • Multinuclear NMR : Assign stereochemistry using 2D NOESY (e.g., correlation between piperidine H-4 and oxadiazole protons) and HSQC for carbon-proton connectivity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₈H₂₀N₃O₃) with ESI+ mode, ensuring a mass error <2 ppm .

How should researchers design experiments to evaluate the compound’s bioactivity against enzyme targets?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., PI3K/Akt) or inflammatory enzymes (COX-2) based on structural analogs with oxadiazole and furan motifs showing inhibitory activity .
  • In vitro assays :
    • Use fluorescence polarization assays for kinase inhibition (IC₅₀ determination).
    • Apply molecular docking (AutoDock Vina) to predict binding modes to active sites, focusing on hydrogen bonding with the oxadiazole N-atoms .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (n ≥ 3 replicates) .

What strategies resolve contradictions in biological data across studies?

Methodological Answer:

  • Structural validation : Re-analyze compound purity via HPLC and compare with conflicting studies; impurities >2% can skew bioactivity .
  • Assay conditions : Standardize buffer pH (e.g., ammonium acetate pH 6.5) and temperature (25°C vs. 37°C) to isolate environmental effects .
  • Computational modeling : Perform DFT calculations to assess tautomeric forms of the oxadiazole ring, which may alter binding affinities .

What analytical methods are validated for quantifying this compound in pharmacokinetic studies?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 60:40 v/v) at 254 nm. Validate linearity (R² >0.999) across 0.1–50 µg/mL .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 326.2 → 154.1 for quantification) with deuterated internal standards to correct matrix effects .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME to assess logP (target <3), topological polar surface area (TPSA <140 Ų), and CYP450 inhibition risks .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability (e.g., GROMACS) by tracking hydrogen bonds between the furan oxygen and lipid bilayers .

What experimental protocols ensure stability during long-term storage?

Methodological Answer:

  • Degradation studies : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor via HPLC. Oxidative degradation of the furan ring is a critical failure mode .
  • Storage : Store in amber vials under argon at -20°C. Use desiccants (silica gel) to prevent hydrolysis of the oxadiazole ring .

How do structural modifications of the oxadiazole or furan moieties impact bioactivity?

Methodological Answer:

  • Oxadiazole substitution : Replace cyclopropyl with methyl groups to test steric effects on target binding. Compare IC₅₀ values in enzyme assays .
  • Furan vs. thiophene : Synthesize analogs with thiophene and assess solubility (logS) and metabolic stability (microsomal t₁/₂) .

What safety protocols are critical for handling this compound in vitro?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation of crystalline dust via fume hoods .
  • First aid : For skin contact, rinse with 0.9% saline (15 min) and consult a physician. No specific antidote is reported .

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